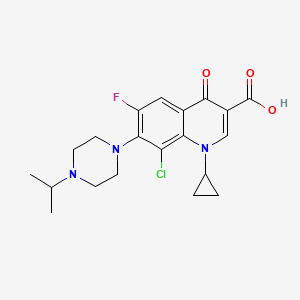

3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-7-(4-(1-methylethyl)-1-piperazinyl)-4-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El Ácido 3-quinolinocarboxílico, 8-cloro-1-ciclopropil-6-fluoro-1,4-dihidro-7-(4-(1-metiletil)-1-piperazinil)-4-oxo- es un compuesto sintético que pertenece a la clase de antibióticos quinolonas. Estos compuestos son conocidos por su actividad antibacteriana de amplio espectro y se utilizan comúnmente en el tratamiento de diversas infecciones bacterianas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Ácido 3-quinolinocarboxílico, 8-cloro-1-ciclopropil-6-fluoro-1,4-dihidro-7-(4-(1-metiletil)-1-piperazinil)-4-oxo- típicamente implica múltiples pasos, incluida la formación del núcleo de quinolina, la introducción de los sustituyentes cloro y flúor, y la unión del grupo piperazinil. Los reactivos comunes utilizados en estas reacciones incluyen ciclopropilamina, fluoroanilina e isopropilpiperazina. Las condiciones de reacción a menudo implican el uso de solventes como dimetilformamida (DMF) y catalizadores como paladio sobre carbono (Pd/C).

Métodos de producción industrial

La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. El proceso también puede incluir pasos de purificación como la cristalización y la cromatografía para obtener el producto final en alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo piperazinil, lo que lleva a la formación de derivados N-óxidos.

Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de quinolina, convirtiendo potencialmente el grupo 4-oxo en un grupo hidroxilo.

Sustitución: Los sustituyentes cloro y flúor pueden ser reemplazados por otros nucleófilos en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA) en presencia de un solvente como acetonitrilo.

Reducción: Borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4) en éter anhidro.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como carbonato de potasio (K2CO3).

Principales productos

Oxidación: Derivados N-óxidos.

Reducción: Derivados de hidroxiquinolina.

Sustitución: Derivados de amino o tioquinolina.

Aplicaciones Científicas De Investigación

Química

El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas, particularmente en química medicinal.

Biología

Se estudia por sus propiedades antibacterianas y su capacidad para inhibir la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales para la replicación del ADN bacteriano.

Medicina

El compuesto se investiga por su posible uso en el tratamiento de infecciones bacterianas, particularmente las causadas por bacterias Gram-negativas.

Industria

Puede utilizarse en el desarrollo de nuevos agentes antibacterianos y en la formulación de productos farmacéuticos.

Mecanismo De Acción

El compuesto ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV. Estas enzimas son cruciales para el superenrollamiento y desenrollamiento del ADN bacteriano, procesos necesarios para la replicación y transcripción del ADN. Al inhibir estas enzimas, el compuesto evita la división celular bacteriana y conduce a la muerte celular.

Comparación Con Compuestos Similares

Compuestos similares

Ciprofloxacino: Otro antibiótico quinolona con un mecanismo de acción similar.

Levofloxacino: Una fluoroquinolona con un espectro de actividad más amplio.

Moxifloxacino: Conocido por su mayor actividad contra las bacterias Gram-positivas.

Singularidad

El Ácido 3-quinolinocarboxílico, 8-cloro-1-ciclopropil-6-fluoro-1,4-dihidro-7-(4-(1-metiletil)-1-piperazinil)-4-oxo- es único debido a sus sustituyentes específicos, que pueden conferir propiedades farmacocinéticas distintas y actividad antibacteriana en comparación con otras quinolonas.

Propiedades

Número CAS |

183135-63-9 |

|---|---|

Fórmula molecular |

C20H23ClFN3O3 |

Peso molecular |

407.9 g/mol |

Nombre IUPAC |

8-chloro-1-cyclopropyl-6-fluoro-4-oxo-7-(4-propan-2-ylpiperazin-1-yl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C20H23ClFN3O3/c1-11(2)23-5-7-24(8-6-23)18-15(22)9-13-17(16(18)21)25(12-3-4-12)10-14(19(13)26)20(27)28/h9-12H,3-8H2,1-2H3,(H,27,28) |

Clave InChI |

DLNPUAYZCMIBLE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)N1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12731789.png)

![disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B12731810.png)